Hosenkoside G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

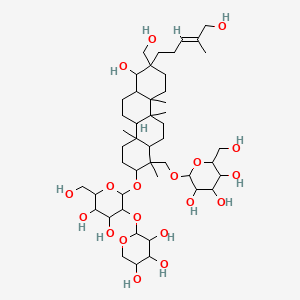

2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(E)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O19/c1-23(17-48)7-6-12-47(21-51)16-15-45(4)24(39(47)60)8-9-29-43(2)13-11-30(65-42-38(35(57)33(55)27(19-50)64-42)66-40-36(58)31(53)25(52)20-61-40)44(3,28(43)10-14-46(29,45)5)22-62-41-37(59)34(56)32(54)26(18-49)63-41/h7,24-42,48-60H,6,8-22H2,1-5H3/b23-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUACYVEKRAXEB-HCGXMYGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)C)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)C)CO)/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O19 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hosenkoside G: A Technical Whitepaper on its Putative Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside G, a baccharane glycoside isolated from the seeds of Impatiens Balsamina L., has demonstrated anti-tumor activity, positioning it as a compound of interest in oncology research.[1] While comprehensive studies detailing the specific molecular mechanisms of this compound are emerging, extensive research on related ginsenosides (B1230088) provides a robust framework for understanding its potential modes of action. This technical guide synthesizes the current understanding of how this compound and related compounds are believed to exert their anticancer effects, focusing on the core cellular processes of apoptosis, autophagy, and metastasis, and the key signaling pathways involved. All quantitative data from related compounds are presented for comparative analysis, and detailed experimental protocols are provided to facilitate further research.

Introduction

Ginsenosides, a class of triterpenoid (B12794562) saponins, are the primary active components of ginseng and have been extensively investigated for their therapeutic potential in cancer.[2][3] These compounds have been shown to modulate a multitude of cellular processes and signaling pathways critical to cancer cell survival, proliferation, and dissemination.[2][3] this compound, a member of this family, has been identified as having in vitro growth inhibitory activity against human cancer cells, such as the A375 human melanoma cell line.[4] This document aims to provide an in-depth technical overview of the putative mechanisms of action of this compound in cancer, drawing upon the wealth of data available for structurally and functionally similar ginsenosides.

Core Mechanisms of Action

The anticancer effects of ginsenosides, and likely this compound, are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), modulation of cellular self-degradation (autophagy), and inhibition of cancer spread (metastasis).

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells.[3] Ginsenosides have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Molecular Events:

-

Modulation of Bcl-2 Family Proteins: An increase in the ratio of pro-apoptotic proteins (e.g., Bax, Bad) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) is a common mechanism.[3] This shift in balance leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.

-

Caspase Activation: The release of cytochrome c initiates the caspase cascade, leading to the activation of executioner caspases like caspase-3, which are responsible for the cleavage of cellular substrates and the execution of apoptosis.[3]

-

Generation of Reactive Oxygen Species (ROS): Many ginsenosides induce apoptosis through the generation of ROS.[5] Elevated ROS levels can cause cellular damage and trigger apoptotic signaling.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This protocol is a standard method for quantifying apoptosis by flow cytometry.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

-

Procedure:

-

Cell Treatment: Culture cancer cells to 70-80% confluency and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer and analyze by flow cytometry within one hour.

-

Modulation of Autophagy

Autophagy is a cellular recycling process that can have a dual role in cancer, acting as either a pro-survival or pro-death mechanism.[6][7] Several ginsenosides have been shown to induce autophagic cell death in cancer cells.

Key Molecular Events:

-

LC3 Conversion: The conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction.[8]

-

Beclin-1 Upregulation: Beclin-1 is a key protein in the initiation of autophagy, and its increased expression is often observed.

-

AMPK/mTOR Pathway: The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways are critical regulators of autophagy.[9] Ginsenosides can activate AMPK and inhibit mTOR, leading to the induction of autophagy.[9]

Experimental Protocol: Western Blot for Autophagy Markers

This protocol is used to detect the expression levels of key autophagy-related proteins.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, Beclin-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Inhibition of Metastasis

Metastasis is the primary cause of cancer-related mortality. Ginsenosides have demonstrated the ability to inhibit various steps of the metastatic cascade.[10]

Key Molecular Events:

-

Inhibition of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[10] Ginsenosides can downregulate the expression and activity of MMPs, such as MMP-2 and MMP-9.[10][11]

-

Suppression of Epithelial-to-Mesenchymal Transition (EMT): EMT is a process where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive properties. Some ginsenosides can inhibit EMT by modulating key transcription factors like Snail and Slug.

-

Inhibition of Angiogenesis: The formation of new blood vessels is crucial for tumor growth and metastasis. Certain ginsenosides can inhibit angiogenesis by downregulating the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).

Experimental Protocol: Transwell Invasion Assay

This assay measures the invasive potential of cancer cells.

-

Principle: Cancer cells are seeded in the upper chamber of a Transwell insert coated with a basement membrane matrix (e.g., Matrigel). Chemoattractant is placed in the lower chamber. The number of cells that invade through the matrix and migrate to the lower surface of the insert is quantified.

-

Procedure:

-

Coating Inserts: Coat the upper surface of Transwell inserts with Matrigel and allow it to solidify.

-

Cell Seeding: Seed cancer cells in serum-free medium containing this compound in the upper chamber.

-

Chemoattraction: Add complete medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Staining and Quantification: Remove non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface with crystal violet.

-

Analysis: Count the number of stained cells in several random fields under a microscope.

-

Key Signaling Pathways

The anticancer effects of this compound and related ginsenosides are orchestrated through the modulation of critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Numerous ginsenosides have been shown to inhibit this pathway.[12][13][14][15]

Mechanism of Inhibition:

-

Reduced Phosphorylation: Ginsenosides can decrease the phosphorylation and subsequent activation of key components of this pathway, including PI3K and Akt.[12]

-

Downstream Effects: Inhibition of Akt leads to the modulation of its downstream targets, including mTOR (implicated in autophagy) and Bcl-2 family members (involved in apoptosis).

Experimental Workflow for PI3K/Akt Pathway Analysis

Caption: Workflow for analyzing PI3K/Akt pathway modulation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, plays a crucial role in cell proliferation, differentiation, and apoptosis.[2][11] The effect of ginsenosides on this pathway can be context-dependent, either activating or inhibiting different branches to promote anticancer effects.[2][16]

Mechanism of Modulation:

-

ERK Pathway: In some contexts, ginsenosides can inhibit the Ras/Raf/MEK/ERK cascade, which is often hyperactivated in cancer and promotes proliferation.[16]

-

JNK and p38 Pathways: Conversely, activation of the stress-activated JNK and p38 MAPK pathways by ginsenosides can lead to the induction of apoptosis.[2]

This compound Putative Signaling Cascade

Caption: Putative signaling pathways modulated by this compound.

Quantitative Data Summary

While specific IC50 values for this compound are not widely published, the following table summarizes the cytotoxic activity of related ginsenosides against various cancer cell lines to provide a comparative reference.

| Compound | Cancer Cell Line | IC50 Value (µM) |

| Ginsenoside Rg3 | A549 (Lung) | Not specified, significant inhibition |

| H23 (Lung) | Not specified, significant inhibition | |

| Compound K | A549 (Lung) | Dose-dependent inhibition |

| H1975 (Lung) | Dose-dependent inhibition | |

| SK-N-BE(2) (Neuroblastoma) | ~5-10 | |

| SH-SY5Y (Neuroblastoma) | ~10-20 | |

| Ginsenoside Rh2 | HCT116 (Colorectal) | Potent activity |

| SW480 (Colorectal) | Potent activity |

Note: IC50 values can vary significantly depending on the assay conditions and cell line.

Conclusion and Future Directions

This compound represents a promising natural compound for further investigation in cancer therapy. Based on the extensive research on related ginsenosides, its mechanism of action is likely to involve the induction of apoptosis and autophagy, and the inhibition of metastasis through the modulation of key signaling pathways such as PI3K/Akt and MAPK.

Future research should focus on:

-

Determining the specific IC50 values of this compound against a broad panel of cancer cell lines.

-

Elucidating the precise molecular targets of this compound within the PI3K/Akt and MAPK pathways.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

-

Investigating potential synergistic effects of this compound with existing chemotherapeutic agents.

A deeper understanding of the specific mechanisms of this compound will be crucial for its potential development as a novel anticancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | baccharane glycoside | CAS# 160896-46-8 | InvivoChem [invivochem.com]

- 5. Ginsenoside Compound K Induces Ros-Mediated Apoptosis and Autophagic Inhibition in Human Neuroblastoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The multifaceted role of autophagy in cancer | The EMBO Journal [link.springer.com]

- 7. Understanding the Role of Autophagy in Cancer Formation and Progression Is a Real Opportunity to Treat and Cure Human Cancers [mdpi.com]

- 8. journal.waocp.org [journal.waocp.org]

- 9. Ginsenoside Rg1 Induces Autophagy in Colorectal Cancer through Inhibition of the Akt/mTOR/p70S6K Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Metastatic and Anti-Inflammatory Effects of Matrix Metalloproteinase Inhibition by Ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-metastatic effects of ginsenoside Rd via inactivation of MAPK signaling and induction of focal adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ginsenoside Rk3 is a novel PI3K/AKT-targeting therapeutics agent that regulates autophagy and apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Gypenoside XLIX inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke [frontiersin.org]

- 16. Mitogen-activated protein kinase (MAPK) pathway mediates the oestrogen-like activities of ginsenoside Rg1 in human breast cancer (MCF-7) cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Hosenkoside G-Induced Apoptosis Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the time of this writing, specific studies detailing the apoptotic signaling pathway of Hosenkoside G are not available in the public domain. This document provides a comprehensive framework for investigating the potential mechanisms of this compound-induced apoptosis. The proposed pathways, experimental protocols, and data presentation formats are based on established research on structurally related ginsenosides (B1230088) and other natural compounds known to induce apoptosis in cancer cells.

Introduction

Ginsenosides, the primary active components of ginseng, are a class of triterpenoid (B12794562) saponins (B1172615) that have garnered significant interest in oncology research for their anti-cancer properties. These compounds have been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines through the modulation of complex signaling networks. While the specific mechanisms of many individual ginsenosides are still under investigation, common pathways involving the Bcl-2 family of proteins, caspases, and upstream signaling cascades like PI3K/Akt and MAPK have been identified.[1][2]

This technical guide outlines a proposed methodology for elucidating the apoptotic signaling pathway of this compound, a specific ginsenoside. It is intended to serve as a roadmap for researchers, providing detailed experimental protocols, data presentation templates, and visualizations of the potential signaling cascades involved. The information herein is extrapolated from studies on other well-researched ginsenosides such as Compound K, Rh2, and Rg3, which are known to trigger apoptosis through mitochondria-dependent and caspase-dependent mechanisms.[3][4][5][6]

Core Apoptosis Signaling Pathways Potentially Modulated by this compound

Apoptosis is primarily regulated by two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of caspases, a family of cysteine proteases that execute the apoptotic program.[4] Several upstream signaling pathways can influence these core apoptotic mechanisms.

-

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or oxidative stress. It is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[7][8] The ratio of pro- to anti-apoptotic proteins determines the permeability of the mitochondrial outer membrane. An increase in this ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm.[7] Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[7] Many ginsenosides have been shown to induce apoptosis by altering the expression of Bcl-2 family proteins.[5][9]

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which then directly activates executioner caspases.[1]

-

Upstream Regulatory Pathways:

-

PI3K/Akt Pathway: This is a major survival pathway that is often constitutively active in cancer cells. Activation of PI3K/Akt can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins and upregulating anti-apoptotic proteins. Several ginsenosides have been shown to exert their pro-apoptotic effects by inhibiting the PI3K/Akt signaling pathway.[10][11][12][13]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) family, including ERK, JNK, and p38, can have both pro- and anti-apoptotic roles depending on the stimulus and cell type.[14][15] Sustained activation of JNK and p38 is often associated with the induction of apoptosis.[6][14]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that generally promotes cell survival by upregulating the expression of anti-apoptotic genes. Inhibition of the NF-κB pathway is a mechanism by which some natural compounds can sensitize cancer cells to apoptosis.[1][16]

-

Data Presentation: Summarizing Quantitative Data

Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of experimental results. The following tables provide a template for summarizing the key data obtained from the investigation of this compound.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) after 48h Treatment |

| A549 | Lung Cancer | [Insert Data] |

| HCT116 | Colon Cancer | [Insert Data] |

| MCF-7 | Breast Cancer | [Insert Data] |

| SK-N-BE(2) | Neuroblastoma | [Insert Data] |

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[17]

Table 2: Effect of this compound on Apoptosis Induction in A549 Cells (Flow Cytometry with Annexin V/PI Staining)

| Treatment Group | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Control | 0 | [Insert Data] | [Insert Data] | [Insert Data] |

| This compound | IC50/2 | [Insert Data] | [Insert Data] | [Insert Data] |

| This compound | IC50 | [Insert Data] | [Insert Data] | [Insert Data] |

| This compound | 2 x IC50 | [Insert Data] | [Insert Data] | [Insert Data] |

Table 3: Modulation of Apoptosis-Related Protein Expression by this compound in A549 Cells (Western Blot Densitometry Analysis)

| Protein Target | Treatment Group | Relative Protein Expression (Fold Change vs. Control) |

| Anti-Apoptotic | ||

| Bcl-2 | Control | 1.0 |

| This compound (IC50) | [Insert Data] | |

| Bcl-xL | Control | 1.0 |

| This compound (IC50) | [Insert Data] | |

| Pro-Apoptotic | ||

| Bax | Control | 1.0 |

| This compound (IC50) | [Insert Data] | |

| Cleaved Caspase-9 | Control | 1.0 |

| This compound (IC50) | [Insert Data] | |

| Cleaved Caspase-3 | Control | 1.0 |

| This compound (IC50) | [Insert Data] | |

| Cleaved PARP | Control | 1.0 |

| This compound (IC50) | [Insert Data] | |

| Upstream Signaling | ||

| p-Akt/Akt | Control | 1.0 |

| This compound (IC50) | [Insert Data] | |

| p-JNK/JNK | Control | 1.0 |

| This compound (IC50) | [Insert Data] |

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following are standard protocols for key experiments in the study of apoptosis.

Cell Viability and Cytotoxicity Assessment: MTT Assay

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[18]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[18]

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).[18]

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[17]

-

Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[18][19]

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Treat cells with this compound at the determined IC50 concentration for a specified time.[18]

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[18]

-

Washing: Wash the cells twice with cold PBS.[18]

-

Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.[18]

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[18]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[18] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[21][22]

-

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting the expression levels of key proteins involved in the apoptosis pathway.[7]

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue or cells. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell Lysis: Wash treated cells with ice-cold PBS and lyse them with RIPA buffer.[7]

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.[7]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[7]

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.[7]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.[23]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

-

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.

Figure 1: Hypothesized signaling pathway of this compound-induced apoptosis.

Figure 2: A typical experimental workflow for investigating this compound-induced apoptosis.

Conclusion

This technical guide provides a robust framework for the systematic investigation of this compound's pro-apoptotic effects on cancer cells. By employing the detailed experimental protocols and adhering to the structured data presentation formats outlined, researchers can effectively characterize the underlying molecular mechanisms. Based on the known activities of similar ginsenosides, it is hypothesized that this compound may induce apoptosis by inhibiting survival pathways such as PI3K/Akt and activating stress-related pathways like JNK and p38, ultimately leading to the activation of the intrinsic mitochondrial apoptotic cascade. The elucidation of this pathway will be a critical step in evaluating the therapeutic potential of this compound as a novel anti-cancer agent.

References

- 1. Inhibition of Myocardial Cell Apoptosis Is Important Mechanism for Ginsenoside in the Limitation of Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.ru [2024.sci-hub.ru]

- 3. Ginsenoside Compound K Induces Ros-Mediated Apoptosis and Autophagic Inhibition in Human Neuroblastoma Cells In Vitro and In Vivo [mdpi.com]

- 4. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ginsenoside Rh2 induces Bcl-2 family proteins-mediated apoptosis in vitro and in xenografts in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Compound K, a Metabolite of Ginseng Saponin, Induces Mitochondria-Dependent and Caspase-Dependent Apoptosis via the Generation of Reactive Oxygen Species in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wogonoside induces cell cycle arrest and mitochondrial mediated apoptosis by modulation of Bcl-2 and Bax in osteosarcoma cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 9. Frontiers | Honokiol Induces Apoptosis, G1 Arrest, and Autophagy in KRAS Mutant Lung Cancer Cells [frontiersin.org]

- 10. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ginsenoside RK3 Prevents Hypoxia-Reoxygenation Induced Apoptosis in H9c2 Cardiomyocytes via AKT and MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ginsenoside Rk1 induces apoptosis and downregulates the expression of PD-L1 by targeting the NF-κB pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 23. researchgate.net [researchgate.net]

Unveiling Hosenkoside G: A Technical Guide to its Discovery, Isolation, and Characterization from Impatiens balsamina

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside G, a complex triterpenoid (B12794562) saponin (B1150181), is a member of the baccharane glycoside family first identified and isolated from the seeds of the traditional medicinal plant, Impatiens balsamina L. (Balsaminaceae). This document provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of this compound. Detailed experimental protocols, from initial extraction to final purification, are presented, alongside collated quantitative data. Furthermore, this guide illustrates the experimental workflow and a putative signaling pathway associated with the biological activities of related saponins (B1172615), offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Impatiens balsamina, commonly known as garden balsam, has a long history of use in traditional medicine across Asia for treating a variety of ailments, including rheumatism, inflammation, and infections[1][2]. The therapeutic potential of this plant is attributed to its rich phytochemical profile, which includes naphthoquinones, flavonoids, and a diverse array of triterpenoid saponins known as hosenkosides[1][2][3]. These saponins have garnered significant scientific interest due to their potential pharmacological activities, such as anti-inflammatory, antimicrobial, and antitumor effects[3][4].

This compound belongs to the family of baccharane glycosides, a rare class of triterpenoid saponins. It was first reported as a novel compound in 1994 by a team of Japanese researchers who isolated a series of related compounds, Hosenkosides F through K, from the seeds of Impatiens balsamina[5]. The structural complexity and potential bioactivity of this compound make it a compound of interest for further pharmacological investigation. This guide serves as a technical resource, consolidating the available scientific information on its discovery and isolation.

Discovery and Isolation of this compound

The initial discovery of this compound was the result of a systematic phytochemical investigation of the seeds of Impatiens balsamina. The isolation process, as detailed in the primary literature, involves a multi-step extraction and chromatographic purification workflow.

Experimental Protocols

The following protocols are based on the methodologies reported for the isolation of this compound and its congeners from Impatiens balsamina seeds.

2.1.1. Plant Material and Extraction

-

Plant Material: Dried seeds of Impatiens balsamina are used as the starting material.

-

Defatting: The seeds are first ground into a fine powder to increase the surface area for extraction. This powder is then subjected to a defatting process, typically with a non-polar solvent like n-hexane, using a Soxhlet apparatus for an extended period (e.g., 6-8 hours) to remove lipids. The defatted seed powder is then air-dried.

-

Extraction of Crude Saponins: The defatted powder is then extracted with a polar solvent to isolate the glycosidic compounds. A common method is hot reflux extraction with 70% ethanol (B145695) for several hours. This process is typically repeated multiple times to ensure exhaustive extraction. The resulting extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract rich in hosenkosides.

2.1.2. Purification of this compound The crude extract, containing a mixture of various saponins and other phytochemicals, is subjected to a series of chromatographic separations to isolate this compound.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. The saponins, including this compound, are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol-water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Reversed-Phase Chromatography: Fractions containing this compound are pooled, concentrated, and further purified using reversed-phase C18 column chromatography with a methanol-water gradient.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is achieved through preparative HPLC, often on a C18 column.

Experimental Workflow Diagram

Caption: Workflow for the isolation and purification of this compound.

Structural Elucidation and Quantitative Data

The structure of this compound was determined through extensive spectroscopic analysis and chemical methods.

Methodology for Structural Elucidation

The elucidation of this compound's complex structure relied on a combination of the following techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments were crucial for establishing the connectivity of atoms and the stereochemistry of the molecule. These experiments included:

-

¹H NMR and ¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Multiple Quantum Coherence (HMQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Rotating Frame Overhauser Effect Spectroscopy (ROESY)

-

Total Correlation Spectroscopy (TOCSY)

-

-

Chemical Derivatization: Hydrolysis of the glycosidic bonds followed by analysis of the resulting aglycone and sugar moieties helped to identify the constituent parts of the molecule.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₄₇H₈₀O₁₉[3] |

| Molecular Weight | 949.1 g/mol [3] |

| Monoisotopic Mass | 948.52938032 Da[3] |

| Appearance | Typically an amorphous white powder. |

| ¹H and ¹³C NMR Data | The detailed chemical shifts and coupling constants from ¹H and ¹³C NMR spectra are essential for structural confirmation. While the full dataset is extensive and found in the primary literature, key diagnostic signals would be identified for the triterpenoid backbone and the sugar moieties. |

| Mass Spectrometry Data | High-resolution mass spectrometry data provides the exact mass, confirming the molecular formula. Fragmentation patterns in MS/MS experiments can help to elucidate the structure, particularly the sequence of sugar units. |

Biological Activity and Putative Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, research on related triterpenoid saponins suggests potential mechanisms of action, particularly in the context of anti-inflammatory and antitumor activities.

Reported Biological Activities

Some reports indicate that this compound possesses antitumor activity[4]. Other baccharane glycosides isolated from Impatiens balsamina have demonstrated in vitro growth inhibitory activity against human cancer cell lines[4]. The broader class of triterpenoid saponins is known for a wide range of biological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties[3].

Putative Signaling Pathway

Triterpenoid saponins often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the most well-studied pathways is the Nuclear Factor-kappa B (NF-κB) pathway. The diagram below illustrates a putative mechanism by which a saponin like this compound might inhibit this pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound represents one of the many complex and bioactive natural products isolated from Impatiens balsamina. The methodologies outlined in this guide for its isolation and structural elucidation provide a foundation for further research into this and other related saponins. The potential antitumor and anti-inflammatory properties of hosenkosides warrant more in-depth investigation to understand their mechanisms of action and therapeutic potential. This technical guide serves as a valuable resource for scientists working to unlock the full potential of these intricate natural compounds.

References

- 1. Hosenkoside A | C48H82O20 | CID 102004530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0039559) [hmdb.ca]

- 3. This compound | C47H80O19 | CID 102004930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | baccharane glycoside | CAS# 160896-46-8 | InvivoChem [invivochem.com]

- 5. Hosenkosides F, G, H, I, J, and K, Novel Baccharane Glycosides from the Seeds of Impatiens balsamina [jstage.jst.go.jp]

Hosenkoside G: A Technical Whitepaper on Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside G, a baccharane glycoside isolated from the seeds of Impatiens Balsamina L., has emerged as a natural compound of interest with preliminary evidence suggesting anti-tumor properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound's biological activity and therapeutic potential. Due to the limited specific research on this compound, this paper also explores the activities of structurally related compounds to infer potential therapeutic avenues and guide future research. This document includes a summary of available quantitative data, detailed experimental protocols for relevant bioassays, and visualizations of key signaling pathways.

Introduction

This compound is a naturally occurring saponin (B1150181) belonging to the baccharane glycoside family, which are known for a variety of pharmacological effects. Isolated from the seeds of Impatiens balsamina, a plant with a history of use in traditional medicine, this compound has been identified as a potential anti-tumor agent.[1][2][3] While research specifically on this compound is in its nascent stages, the broader family of baccharane glycosides and related saponins (B1172615) have demonstrated anti-inflammatory, neuroprotective, and anticancer activities.[4] This whitepaper aims to consolidate the existing data on this compound and provide a framework for its further investigation and potential development as a therapeutic agent.

Biological Activity and Therapeutic Potential

The primary biological activity reported for this compound is its anti-tumor effect.[1][3] Specifically, it has been shown to exhibit growth inhibitory activity against human cancer cells.[2][4]

Anti-Tumor Activity

Initial studies have indicated that this compound possesses cytotoxic or cytostatic effects on cancer cell lines. This is consistent with the activities of other baccharane glycosides, which have been investigated for their potential in cancer therapy. The precise mechanisms through which this compound exerts its anti-tumor effects are yet to be elucidated but may involve the modulation of signaling pathways related to cell proliferation, apoptosis, and cell cycle regulation.[4]

Hypothesized Activities Based on Related Compounds

Given the limited specific data on this compound, it is valuable to consider the biological activities of structurally similar compounds, such as other hosenkosides and ginsenosides (B1230088), to guide future research.

-

Anti-inflammatory Activity: Many saponins exhibit anti-inflammatory properties by modulating key signaling pathways such as the NF-κB pathway, which is a central regulator of inflammation.[4] It is plausible that this compound may also possess anti-inflammatory effects.

-

Neuroprotective Effects: Certain ginsenosides have demonstrated neuroprotective activities in various experimental models.[4] The potential for this compound to act as a neuroprotective agent warrants investigation.

Data Presentation

The available quantitative data for the biological activity of this compound is currently limited. The following table summarizes the reported in vitro activity.

| Compound | Biological Activity | Cell Line | Key Findings | Reference |

| This compound | In vitro Growth Inhibition | Human cancer A375 cells | Exhibited growth inhibitory activity. | [2][4] |

Experimental Protocols

Detailed experimental protocols for the investigation of the biological activities of this compound and related compounds are provided below. These protocols are intended to serve as a foundation for designing future studies.

In Vitro Anti-Tumor Activity: MTT Assay

This protocol outlines a common method for assessing the cytotoxic or cytostatic effects of a compound on cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line (e.g., A375).

Materials:

-

This compound

-

Human cancer cell line (e.g., A375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol is used to assess the potential anti-inflammatory effects of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the effect of this compound on NO production in RAW 264.7 macrophages.

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

LPS from E. coli

-

Griess Reagent

-

Nitrite (B80452) standard solution

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate and incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration using a standard curve generated with the nitrite standard solution. Calculate the percentage of NO inhibition compared to the LPS-only treated group.

Signaling Pathways and Visualization

The biological activities of saponins are often mediated through the modulation of key signaling pathways. Based on the known mechanisms of related compounds, this compound may influence the following pathways.

Hypothesized Anti-Tumor Signaling Pathway

The anti-tumor activity of this compound could be mediated through the induction of apoptosis. A possible pathway to investigate is the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.

Caption: Hypothesized PI3K/Akt signaling pathway for this compound's anti-tumor activity.

Hypothesized Anti-Inflammatory Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Caption: Hypothesized NF-κB signaling pathway for the anti-inflammatory activity of this compound.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening and characterization of the biological activities of a natural product like this compound.

Caption: General experimental workflow for investigating the biological activity of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated in vitro anti-tumor activity. However, the current body of research is limited, and further studies are required to fully elucidate its therapeutic potential. Future research should focus on:

-

Comprehensive Bioactivity Screening: Evaluating the cytotoxic, anti-inflammatory, neuroprotective, and other potential biological activities of purified this compound in a broader range of in vitro models.

-

Mechanistic Studies: Investigating the underlying molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

-

In Vivo Efficacy and Safety: Conducting well-designed animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective analogs.

The information and protocols provided in this technical guide offer a solid foundation for advancing the research and development of this compound as a potential therapeutic agent.

References

In-Depth Technical Guide: Hypothetical Cytotoxic Effects of Hosenkoside G on A375 Human Melanoma Cells

Disclaimer: As of the latest literature review, specific studies on the cytotoxicity of Hosenkoside G in A375 human cancer cells have not been published. Therefore, this technical guide is a hypothetical illustration based on the known effects of structurally similar saponins (B1172615) (ginsenosides) on melanoma cells and established experimental methodologies. The data presented herein is for demonstrative purposes to guide potential research in this area.

Introduction

Malignant melanoma is an aggressive form of skin cancer with a high mortality rate.[1] The A375 cell line, derived from a human malignant melanoma, serves as a critical in vitro model for studying melanoma biology and evaluating novel therapeutic agents.[2] this compound, a saponin, belongs to a class of compounds that have demonstrated anti-cancer properties in various cancer cell lines. This document outlines a hypothetical investigation into the cytotoxic effects of this compound on A375 cells, detailing potential experimental protocols, plausible quantitative data, and a speculative mechanism of action involving key signaling pathways.

Hypothetical Data on this compound Cytotoxicity

The following tables summarize hypothetical quantitative data representing the potential effects of this compound on A375 cells.

Table 1: Cytotoxicity of this compound on A375 Cells (MTT Assay)

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 4.5 |

| 10 | 85.2 ± 3.8 |

| 25 | 62.7 ± 4.1 |

| 50 | 48.9 ± 3.2 |

| 100 | 25.6 ± 2.9 |

| IC50 (µM) | ~50 |

Table 2: Apoptosis Induction by this compound in A375 Cells (Annexin V-FITC/PI Staining)

| Treatment (24h) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |

| This compound (50 µM) | 40.3 ± 3.1 | 35.8 ± 2.5 | 23.9 ± 1.9 |

Table 3: Hypothetical Effect of this compound on Apoptosis-Related Protein Expression (Western Blot)

| Protein | Control (Relative Density) | This compound (50 µM) (Relative Density) | Fold Change |

| Bax | 1.0 | 2.5 | ↑ 2.5 |

| Bcl-2 | 1.0 | 0.4 | ↓ 0.6 |

| Cleaved Caspase-3 | 1.0 | 3.8 | ↑ 3.8 |

| Cleaved PARP | 1.0 | 4.2 | ↑ 4.2 |

| p-Akt | 1.0 | 0.3 | ↓ 0.7 |

| Akt | 1.0 | 1.0 | - |

| β-actin | 1.0 | 1.0 | - |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in a study on the cytotoxicity of this compound in A375 cells.

A375 Cell Culture

Human malignant melanoma A375 cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] The cells would be maintained in a humidified incubator at 37°C with 5% CO2.[2] The medium would be changed every 2-3 days, and cells would be passaged upon reaching 80-90% confluency.[4]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[5][6]

-

A375 cells are seeded in a 96-well plate at a density of 5x10³ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24 or 48 hours.

-

Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]

-

The medium is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.[7]

-

The absorbance is measured at 570 nm using a microplate reader.[8] Cell viability is expressed as a percentage of the control.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect apoptosis by staining for phosphatidylserine (B164497) (PS) translocation to the outer cell membrane.[9]

-

A375 cells are seeded in a 6-well plate and treated with this compound (e.g., 50 µM) for 24 hours.

-

Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.[10]

-

The cell pellet is resuspended in 1X binding buffer.[11]

-

Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes in the dark at room temperature.[12]

-

The stained cells are analyzed by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.[9]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.[13]

-

A375 cells are treated with this compound (e.g., 50 µM) for 24 hours.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[14]

-

Protein concentration is determined using a BCA protein assay kit.[15]

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, cleaved PARP, p-Akt, Akt, and β-actin) overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway of this compound in A375 Cells

Caption: Hypothetical signaling pathway of this compound-induced apoptosis in A375 cells.

Experimental Workflow for Cytotoxicity Assessment

Caption: General experimental workflow for assessing this compound cytotoxicity.

References

- 1. Effects of ginsenoside Rg3 on apoptosis in A375.S2 melanoma cells - Kim - Translational Cancer Research [tcr.amegroups.org]

- 2. A375 Cell Line - A Guide on Melanoma Research [cytion.com]

- 3. editxor.com [editxor.com]

- 4. bcrj.org.br [bcrj.org.br]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. static.igem.org [static.igem.org]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. kumc.edu [kumc.edu]

- 13. benchchem.com [benchchem.com]

- 14. origene.com [origene.com]

- 15. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside G, a baccharane-type triterpenoid (B12794562) glycoside isolated from the seeds of Impatiens balsamina L., has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound and related baccharane glycosides, detailing their chemical properties, biological activities, and underlying mechanisms of action. This document synthesizes available quantitative data, outlines detailed experimental protocols for their isolation and evaluation, and visualizes key signaling pathways to support further research and development in oncology and inflammatory diseases.

Introduction

Baccharane glycosides are a class of saponins (B1172615) characterized by a distinctive tetracyclic triterpene aglycone structure. Found in various medicinal plants, they have garnered significant attention for their diverse pharmacological activities. Among these, this compound and its structural analogs, isolated from the seeds of Impatiens balsamina, have demonstrated notable anti-tumor and anti-inflammatory properties.[1] This guide aims to consolidate the current scientific knowledge on these compounds to facilitate their exploration as potential drug candidates.

Chemical Properties of this compound

This compound is a complex glycoside with the molecular formula C47H80O19 and a molecular weight of 949.14 g/mol .[2] Its intricate structure, featuring multiple hydroxyl groups and sugar moieties, contributes to its biological activity and presents unique challenges and opportunities for chemical synthesis and modification.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C47H80O19 |

| Molecular Weight | 949.14 g/mol |

| CAS Number | 160896-46-8 |

| Natural Source | Seeds of Impatiens balsamina L. |

Biological Activities

Anti-Tumor Activity

This compound has been identified as having in vitro growth inhibitory activity against human cancer cells.[3][4] Specifically, studies have highlighted its potential against the A375 human melanoma cell line.[3][4] While the precise IC50 value for this compound is documented in specialized literature, related baccharane glycosides from the same plant source have also been investigated for their cytotoxic effects.

Anti-Inflammatory Activity

Extracts from Impatiens balsamina, rich in baccharane glycosides, have demonstrated significant anti-inflammatory effects in various experimental models.[5][6][7][8] The anti-inflammatory action is believed to be mediated through the inhibition of key inflammatory pathways.[8] While quantitative data for purified this compound is still emerging, the general anti-inflammatory potential of this class of compounds is well-documented. The biflavonoid glycosides also found in Impatiens balsamina have been assessed for their ability to inhibit nitric oxide generation in lipopolysaccharide (LPS)-stimulated BV2 cells, although they were found to be inactive at concentrations up to 10 µM.[9]

Mechanism of Action: Signaling Pathways

While direct evidence for this compound is under investigation, the mechanism of action for structurally related glycosides, such as ginsenosides, has been shown to involve the modulation of key signaling pathways critical in cancer and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response and cell survival. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS and COX-2, as well as various cytokines. Baccharane glycosides are hypothesized to exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing NF-κB nuclear translocation and the subsequent expression of inflammatory mediators.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the ERK, JNK, and p38 pathways, plays a crucial role in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Upon activation by upstream kinases, MAPKs phosphorylate a variety of downstream targets, including transcription factors, leading to changes in gene expression that can promote cancer cell growth and survival. It is postulated that this compound may inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Experimental Protocols

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from the seeds of Impatiens balsamina is outlined below. This process typically involves solvent extraction followed by multiple chromatographic steps.

Protocol:

-

Preparation of Plant Material: Dried seeds of Impatiens balsamina are ground into a coarse powder.

-

Extraction: The powdered seeds are subjected to reflux extraction with 70% ethanol.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol (B129727) to separate fractions based on polarity.

-

Reversed-Phase C18 Chromatography: Fractions containing this compound are further purified using reversed-phase C18 column chromatography with a methanol-water gradient.

-

Purity Assessment: The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC) and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-Tumor Activity Assay (MTT Assay)

-

Cell Culture: A375 human melanoma cells are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified time.

-

LPS Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production, with the exception of the negative control group.

-

Incubation: The plates are incubated for a specified period.

-

Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

IC50 Calculation: The IC50 value for NO inhibition is determined from the dose-response curve.

Conclusion

This compound and related baccharane glycosides from Impatiens balsamina represent a promising class of natural products with potential for development as anti-tumor and anti-inflammatory agents. Their mechanism of action likely involves the modulation of key signaling pathways such as NF-κB and MAPK. Further research is warranted to fully elucidate their therapeutic potential, including comprehensive in vivo studies and structure-activity relationship analyses to optimize their pharmacological properties. This guide provides a foundational resource to aid researchers in these future investigations.

References

- 1. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oryeongsan inhibits LPS-induced production of inflammatory mediators via blockade of the NF-kappaB, MAPK pathways and leads to HO-1 induction in macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 5. saspublishers.com [saspublishers.com]

- 6. jocpr.com [jocpr.com]

- 7. Anti-inflammatory Activity of Impatiens balsamina Roots and Stem | SAS Publisher [saspublishers.com]

- 8. rroij.com [rroij.com]

- 9. Induction of apoptosis in melanoma A375 cells by a chloroform fraction of Centratherum anthelminticum (L.) seeds involves NF-kappaB, p53 and Bcl-2-controlled mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Hosenkoside G: A Baccharane Glycoside with Anticancer Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hosenkoside G, a baccharane glycoside isolated from the seeds of Impatiens balsamina L., has emerged as a compound of interest in oncology research due to its demonstrated in vitro anti-tumor activity. This technical guide provides a comprehensive overview of the current state of knowledge on this compound as a potential novel anticancer agent. It consolidates the available data on its cytotoxic effects, explores its hypothesized mechanisms of action by drawing parallels with structurally related saponins (B1172615), and furnishes detailed experimental protocols for key assays relevant to its investigation. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this compound.

Introduction

The quest for novel, effective, and less toxic anticancer agents has led researchers to explore the vast chemical diversity of the plant kingdom. Saponins, a class of naturally occurring glycosides, have garnered significant attention for their wide range of pharmacological activities, including potent anticancer properties. This compound, a baccharane glycoside, is a constituent of the seeds of Impatiens balsamina L., a plant with a history of use in traditional medicine.[1] Preliminary studies have indicated that this compound possesses growth inhibitory effects against human cancer cells, positioning it as a promising candidate for further preclinical development.[2]

This guide synthesizes the available scientific literature on this compound, focusing on its potential as an anticancer agent. Due to the limited number of studies specifically focused on this compound, this document also incorporates data from structurally similar and more extensively studied saponins, such as ginsenosides, to provide a broader context and to hypothesize potential mechanisms of action.

Chemical and Physical Properties

This compound is a complex triterpenoid (B12794562) saponin. Its chemical structure is characterized by a baccharane-type aglycone linked to sugar moieties.

| Property | Value |

| Molecular Formula | C47H80O19 |

| Molecular Weight | 949.1 g/mol |

| CAS Number | 160896-46-8 |

| Source | Seeds of Impatiens balsamina L. |

In Vitro Anticancer Activity of this compound

The primary evidence for the anticancer potential of this compound comes from an in vitro study demonstrating its growth inhibitory activity against the human malignant melanoma cell line, A375.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| This compound | A375 (Human Melanoma) | Not Specified | Growth Inhibition | Active | [2] |

Note: The specific IC50 value for this compound against A375 cells is not available in the public domain at the time of this writing. The cited study confirms its activity without providing quantitative details in the accessible abstract.

Hypothesized Mechanisms of Action

While the precise molecular mechanisms of this compound are yet to be fully elucidated, the known anticancer activities of structurally related saponins, particularly ginsenosides, offer valuable insights into its potential modes of action. These compounds are known to exert their effects through a multi-targeted approach.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many saponins have been shown to induce apoptosis in cancer cells through various signaling pathways.

-

Intrinsic (Mitochondrial) Pathway: This pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases (e.g., caspase-9 and caspase-3).

-

Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Uncontrolled cell cycle progression is a hallmark of cancer. Several saponins have been reported to induce cell cycle arrest at different phases (e.g., G0/G1, G2/M), thereby inhibiting cancer cell proliferation. This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).

Modulation of Signaling Pathways

Several key signaling pathways that are often dysregulated in cancer are known targets of saponins.

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is common in many cancers. Some saponins have been shown to inhibit this pathway, leading to decreased cancer cell survival.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 MAPK subfamilies, plays a crucial role in transmitting extracellular signals to the nucleus to control a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The modulation of this pathway by saponins can lead to anticancer effects.

Experimental Protocols

The following are detailed methodologies for key experiments that are essential for evaluating the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells and to determine its half-maximal inhibitory concentration (IC50).

-

Cell Seeding: Plate cancer cells (e.g., A375) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (PI Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified duration.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-